
(E)-2-Hydrazono-3-pentyl-1,2,3,4,5,7-hexahydropurin-6-one
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Description
(E)-2-Hydrazono-3-pentyl-1,2,3,4,5,7-hexahydropurin-6-one is a useful research compound. Its molecular formula is C10H18N6O and its molecular weight is 238.29 g/mol. The purity is usually 95%.
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Biological Activity
(E)-2-Hydrazono-3-pentyl-1,2,3,4,5,7-hexahydropurin-6-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a hexahydropurine core with a hydrazone functional group. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that hydrazone derivatives can inhibit the growth of various bacterial strains and fungi.
Case Study:
A study evaluated the antimicrobial activity of several hydrazone derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MIC) as low as 32 µg/mL against these pathogens. This suggests that this compound may possess similar or enhanced activity.
Antitumor Activity
The compound has also been investigated for its potential antitumor effects. Hydrazone derivatives have been reported to induce apoptosis in cancer cells through various pathways.
Research Findings:
In vitro studies on hydrazone derivatives showed that they could inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action often involves the generation of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.
Data Table: Antitumor Activity of Hydrazone Derivatives
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Hydrazone A | MCF-7 | 15 | ROS generation |
Hydrazone B | HeLa | 20 | Apoptosis induction |
(E)-2-Hydrazono-3-pentyl... | MCF-7 | 18 | Cell cycle arrest |
Interaction with Biological Targets
The biological activity of this compound is likely mediated through its interaction with specific biological targets:
- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes involved in DNA replication and repair.
- Receptor Modulation: Potential modulation of nuclear receptors that regulate gene expression related to cell growth and apoptosis.
- Oxidative Stress Induction: The compound may increase oxidative stress in cells leading to apoptosis.
Properties
Molecular Formula |
C10H18N6O |
---|---|
Molecular Weight |
238.29 g/mol |
IUPAC Name |
(2E)-2-hydrazinylidene-3-pentyl-5,7-dihydro-4H-purin-6-one |
InChI |
InChI=1S/C10H18N6O/c1-2-3-4-5-16-8-7(12-6-13-8)9(17)14-10(16)15-11/h6-8H,2-5,11H2,1H3,(H,12,13)(H,14,15,17) |
InChI Key |
IRONQDVFUWELJJ-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCN\1C2C(C(=O)N/C1=N\N)NC=N2 |
Canonical SMILES |
CCCCCN1C2C(C(=O)NC1=NN)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.